(-)-Isopiperitenone

Beschreibung

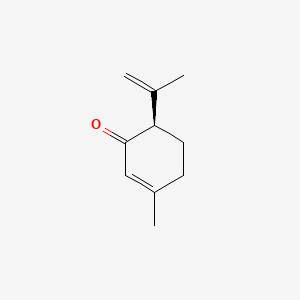

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H14O |

|---|---|

Molekulargewicht |

150.22 g/mol |

IUPAC-Name |

(6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-one |

InChI |

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9H,1,4-5H2,2-3H3/t9-/m1/s1 |

InChI-Schlüssel |

SEZLYIWMVRUIKT-SECBINFHSA-N |

SMILES |

CC1=CC(=O)C(CC1)C(=C)C |

Isomerische SMILES |

CC1=CC(=O)[C@H](CC1)C(=C)C |

Kanonische SMILES |

CC1=CC(=O)C(CC1)C(=C)C |

Herkunft des Produkts |

United States |

Biosynthesis and Metabolic Pathways of Isopiperitenone

Precursor Compounds in Monoterpenoid Biosynthesis Leading to (-)-Isopiperitenone

The journey to this compound begins with fundamental building blocks that are channeled into the monoterpenoid pathway.

Geranyl Diphosphate (B83284) and Limonene (B3431351) as Early Pathway Intermediates

The biosynthesis of nearly all monoterpenes originates from geranyl diphosphate (GPP). This C10 compound is formed through the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) by the enzyme geranyl diphosphate synthase. pnas.org In the context of this compound synthesis, GPP is the substrate for limonene synthase, which catalyzes its cyclization to form limonene. pnas.orgnih.govresearchgate.net Specifically, in peppermint, the enzyme (-)-limonene (B1674923) synthase is responsible for producing the (-)-limonene enantiomer. pnas.org This cyclization is a critical control point, directing the flow of carbon from the general isoprenoid pathway into the specialized monoterpene route. pnas.org The conversion of GPP to (+)-limonene is catalyzed by (+)-limonene synthase, an enzyme found in species like Citrus sinensis. nih.govuniprot.org

Isopiperitenol (B1207519) as an Immediate Precursor to this compound

Following the formation of limonene, the next crucial step is its hydroxylation. In peppermint (Mentha x piperita), the enzyme (-)-limonene-3-hydroxylase, a cytochrome P450 monooxygenase, specifically hydroxylates (-)-limonene at the C3 position to yield (-)-trans-isopiperitenol (B1216475). pnas.orgnih.govcapes.gov.brnih.govnih.gov This alcohol is the direct precursor to this compound. nih.govcapes.gov.brnih.govjst.go.jpkyoto-u.ac.jp In contrast, in piperitenone-type perilla, it is suggested that (-)-cis-isopiperitenol serves as the intermediate for piperitenone (B1678436) biosynthesis. jst.go.jp

Enzymatic Steps and Key Enzymes in this compound Biosynthesis

The conversion of isopiperitenol to this compound and its subsequent metabolism are orchestrated by a suite of specific enzymes.

Isopiperitenol Dehydrogenase (IPD) Function and Characterization

The oxidation of (-)-trans-isopiperitenol to this compound is catalyzed by (-)-trans-isopiperitenol dehydrogenase (IPD). nih.govcapes.gov.brnih.govnih.gov This enzyme has been isolated and characterized from peppermint. nih.govcapes.gov.brnih.gov The peppermint IPD is a soluble, NAD+-dependent short-chain dehydrogenase. nih.govnih.gov Interestingly, a very similar enzyme in spearmint, (-)-trans-carveol (B1215196) dehydrogenase, oxidizes (-)-trans-carveol to (-)-carvone (B1668593), yet both enzymes can utilize (-)-trans-isopiperitenol and (-)-trans-carveol as substrates. nih.govcapes.gov.brnih.gov The full-length IPD cDNA from peppermint has an open reading frame of 795 base pairs, encoding a 265-residue enzyme. nih.govcapes.gov.brnih.gov In contrast, two types of isopiperitenol dehydrogenases have been identified in Perilla, with ISPD2 being specifically involved in piperitenone biosynthesis from (-)-cis-isopiperitenol. jst.go.jp

Table 1: Characteristics of Isopiperitenol Dehydrogenase (IPD)

| Property | Description | Source(s) |

| Enzyme Name | (-)-trans-isopiperitenol dehydrogenase | nih.govcapes.gov.brnih.gov |

| Abbreviation | IPD | nih.govcapes.gov.brnih.gov |

| Substrate | (-)-trans-isopiperitenol | nih.govcapes.gov.brnih.gov |

| Product | This compound | nih.govcapes.gov.brnih.gov |

| Cofactor | NAD+ | nih.govnih.gov |

| Plant Source | Peppermint (Mentha x piperita) | nih.govcapes.gov.brnih.gov |

| Enzyme Family | Short-chain dehydrogenase/reductase | nih.govnih.govresearchgate.net |

Isopiperitenone (B1196671) Reductase (IPR) and Downstream Pathway Enzymes

Once formed, this compound stands at a metabolic crossroads. In the pathway leading to menthol (B31143) in peppermint, this compound is reduced by this compound reductase (IPR), an NADPH-dependent enzyme. nih.govwikipedia.orgmicrobialtec.com This reaction yields (+)-cis-isopulegone. nih.govwikipedia.orgacs.org IPR is highly specific for the reduction of the endocyclic double bond of this compound. microbialtec.com Subsequently, (+)-cis-isopulegone is isomerized to (+)-pulegone by (+)-cis-isopulegone isomerase. pnas.orgnih.gov (+)-Pulegone is then further reduced by pulegone (B1678340) reductase to produce (-)-menthone (B42992) and (+)-isomenthone, which are precursors to the various menthol isomers. nih.gov

Table 2: Key Downstream Enzymes from this compound

| Enzyme Name | Abbreviation | Substrate | Product | Source(s) |

| This compound reductase | IPR | This compound | (+)-cis-Isopulegone | nih.govwikipedia.orgmicrobialtec.comacs.org |

| (+)-cis-Isopulegone isomerase | (+)-cis-Isopulegone | (+)-Pulegone | pnas.orgnih.gov | |

| (+)-Pulegone reductase | PR | (+)-Pulegone | (-)-Menthone, (+)-Isomenthone | nih.govnih.gov |

Role of Cytochrome P450 Monooxygenases in this compound Pathway Elucidation

Cytochrome P450 monooxygenases (CYPs) are crucial for the functionalization of monoterpenes. unb.caresearchgate.netnih.gov In the biosynthesis of this compound, a key CYP is (-)-limonene-3-hydroxylase, which catalyzes the initial hydroxylation of (-)-limonene. pnas.orgnih.govcapes.gov.brnih.gov This regiospecific hydroxylation is a determining step for the subsequent formation of C3-oxygenated monoterpenes like this compound. nih.govcapes.gov.br In contrast, in spearmint, a different CYP, (-)-limonene-6-hydroxylase, directs the pathway towards the production of C6-oxygenated monoterpenes like carvone. nih.govcapes.gov.brnih.gov The characterization of these CYPs has been fundamental to understanding the divergence of monoterpene biosynthetic pathways in different Mentha species. nih.gov

Stereochemical and Regiospecific Control in this compound Biogenesis

The biosynthesis of this compound is a highly regulated process characterized by remarkable stereochemical and regiospecific control, ensuring the formation of the correct stereoisomer. This precision is dictated by the specific enzymes involved in its biosynthetic pathway, primarily within members of the Mentha (mint) genus.

The pathway to this compound begins with geranyl diphosphate, the universal precursor for monoterpenes. nih.govnih.gov The first critical step is the cyclization of geranyl diphosphate to (-)-(4S)-limonene, a reaction catalyzed by the enzyme (-)-(4S)-limonene synthase. nih.govnih.gov This enzyme establishes the initial stereochemistry of the p-menthane (B155814) skeleton.

Following the formation of (-)-limonene, a regiospecific and stereospecific hydroxylation occurs at the C3 position. This reaction is catalyzed by the cytochrome P450 enzyme, (-)-limonene-3-hydroxylase, which yields (-)-trans-isopiperitenol. nih.govpnas.org This hydroxylation step is crucial as it dictates the position of the oxygen function, a key feature of many bioactive mint monoterpenes. frontiersin.org The subsequent step is the dehydrogenation of the allylic alcohol, (-)-trans-isopiperitenol, to the α,β-unsaturated ketone, this compound. nih.govnih.gov This oxidation is carried out by the NAD⁺-dependent enzyme (-)-trans-isopiperitenol dehydrogenase. pnas.org

The stereoselectivity of these enzymes is paramount. For instance, studies comparing the monoterpenoid biosynthesis in peppermint (Mentha x piperita) and Japanese catnip (Schizonepeta tenuifolia) have highlighted the enantioselectivity of the enzymes involved. osti.gov In peppermint, the enzymes, including isopiperitenol dehydrogenase and isopiperitenone reductase, show a significant preference for intermediates of the pathway starting from (-)-4S-limonene. osti.gov In contrast, the enzymes in Japanese catnip prefer intermediates derived from (+)-4R-limonene. osti.gov Molecular modeling studies have supported these experimental findings, indicating that the preferred enantiomers align optimally within the enzyme's active site with the necessary cofactors and catalytic amino acid residues. osti.gov

The reduction of the endocyclic double bond of this compound is catalyzed by this compound reductase, which yields (+)-cis-isopulegone. nih.govnih.gov This reduction is also highly stereospecific. The subsequent isomerization of the isopropenyl double bond of (+)-cis-isopulegone leads to the formation of (+)-pulegone. nih.gov These enzymatic steps ensure that the precise stereochemistry required for the downstream synthesis of compounds like (-)-menthol is maintained.

Subcellular Compartmentalization of this compound Biosynthetic Enzymes

The biosynthesis of this compound and other related monoterpenes in plants like peppermint is a spatially organized process, with different enzymatic steps localized in distinct subcellular compartments within the secretory cells of peltate glandular trichomes. nih.govpnas.orgfrontiersin.orgnih.gov These specialized structures on the leaf surface are the primary sites of essential oil biosynthesis and storage. pnas.orgfrontiersin.org

The pathway involves a complex interplay between several organelles, requiring the transport of metabolic intermediates across different membranes. nih.govosti.gov

Leucoplasts: The initial steps of monoterpene biosynthesis, including the formation of the precursor geranyl diphosphate and its cyclization to (-)-limonene by (-)-limonene synthase, occur in the leucoplasts (a type of plastid) of the secretory cells. nih.govpnas.org

Endoplasmic Reticulum (ER): The subsequent hydroxylation of (-)-limonene to (-)-trans-isopiperitenol is catalyzed by the cytochrome P450 enzyme, (-)-limonene-3-hydroxylase, which is localized to the endoplasmic reticulum. pnas.orgosti.gov

Mitochondria: Following its synthesis in the ER, (-)-trans-isopiperitenol is transported to the mitochondria. pnas.org Here, it is oxidized to this compound by (-)-trans-isopiperitenol dehydrogenase, an enzyme located in the mitochondrial matrix. pnas.orgnih.govosti.gov

Cytosol: The final steps of the pathway leading to the formation of other monoterpenes from this compound occur in the cytosol. nih.gov For example, this compound reductase, which converts this compound to (+)-cis-isopulegone, is a cytosolic enzyme. frontiersin.org Pulegone reductase and menthone reductase are also found in the cytosol. nih.gov

This intricate subcellular compartmentalization highlights the high degree of organization within the plant cell to efficiently manage the biosynthesis of complex natural products like this compound. The movement of hydrophobic intermediates between these organelles is thought to be facilitated by lipid transfer proteins. osti.gov

Biotransformation of this compound by Biological Systems

Plant Cell Culture Mediated Transformations of this compound

Plant cell cultures, particularly from the Mentha genus, have demonstrated the capacity to metabolize exogenously supplied this compound into a variety of modified monoterpenes. acs.orgnih.gov These biotransformation studies reveal the inherent enzymatic machinery within the plant cells and offer a method for producing novel compounds.

When (-)-(4R)-isopiperitenone was administered to a suspension cell culture of Mentha piperita, several new hydroxylated and epoxidized derivatives were produced. nih.govacs.org The primary transformation observed is the 7-hydroxylation of this compound, which can be further glucosylated. acs.org Research has shown that this biotransformation is likely catalyzed by a cytochrome P450 monooxygenase. acs.orgkoreascience.kr The involvement of cytochrome P450 is supported by the inhibition of the biotransformation by specific inhibitors and carbon monoxide, with the inhibition being reversed by blue light. koreascience.kr

Furthermore, the biotransformation process appears to be linked to the plant's defense signaling pathways. The addition of methyl jasmonate, a known plant stress signal molecule, was found to increase the biotransformation of this compound to (-)-7-hydroxyisopiperitenone. nih.gov This suggests that the expression of the responsible cytochrome P450 enzyme is induced by jasmonic acid. nih.gov

The products identified from the biotransformation of this compound by Mentha piperita cell cultures include:

(-)-7-Hydroxyisopiperitenone and its glucoside acs.org

Three other new hydroxylated derivatives nih.govacs.org

Two new epoxidized derivatives nih.govacs.org

These findings indicate that Mentha cell cultures possess versatile metabolic capabilities for transforming monoterpenes. acs.org

Microbial Bioconversion Strategies for this compound and its Derivatives

Microorganisms, including fungi and bacteria, offer a promising alternative for the bioconversion of this compound and related monoterpenes into valuable compounds. These microbial systems can provide high stereoselectivity and operate under mild conditions.

Fungi have been shown to be effective in the biotransformation of monoterpenes. For instance, the fungus Aspergillus cellulosae M-77 can convert both enantiomers of limonene into a mixture of products, including isopiperitenone. nih.gov Specifically, (R)-(+)-limonene was converted to (+)-isopiperitenone, among other products, while (S)-(-)-limonene yielded this compound. nih.gov This indicates the presence of enzymatic systems within the fungus capable of both hydroxylation and subsequent oxidation.

Engineered microbial systems are also being developed for the efficient production of this compound and its derivatives. Recombinant Escherichia coli strains have been engineered to express key enzymes from the menthol biosynthetic pathway. researchgate.net For example, by introducing an engineered microbial isopiperitenol dehydrogenase and a formate (B1220265) dehydrogenase for cofactor regeneration, researchers have significantly improved the production of (+)-cis-isopulegone from this compound. researchgate.net Chemoenzymatic approaches have also been developed, combining chemical synthesis steps with enzymatic conversions. For example, this compound can be produced chemically and then enzymatically reduced to (+)-cis-isopulegone using this compound reductase (IPR) with a glucose dehydrogenase system for NADPH regeneration. acs.org

These microbial bioconversion strategies offer a scalable and sustainable platform for the synthesis of specific, high-value monoterpenoids derived from this compound.

Chemical Synthesis and Derivatization of Isopiperitenone

Total Synthesis Approaches to (-)-Isopiperitenone

The total synthesis of this compound has been achieved through various routes, reflecting the complexity and importance of this compound in organic chemistry.

Classical Organic Synthetic Routes to this compound

Classical organic synthesis often relies on the functionalization of readily available precursors. One prominent approach involves the allylic oxidation of (R)-limonene. This method has employed various chromium-based reagents, including pyridinium (B92312) chlorochromate (PCC), chromium hexacarbonyl (Cr(CO)6), and chromium trioxide (CrO3) americanelements.comereztech.com. However, these methods often suffer from limitations such as poor yields and a lack of regiocontrol, with oxidation occurring at both the 3- and 6-positions americanelements.com.

Another chemical route involves the cyclization of linear starting materials, though these generally lead to racemic products americanelements.com. A more refined approach for the gram-scale synthesis of this compound starts from (+)-isopulegol. This multi-step sequence typically involves:

Oxidation of the secondary hydroxyl group of (+)-isopulegol (13) to a ketone (14), often achieved with Dess-Martin periodinane in high yield (e.g., 96%) thegoodscentscompany.com.

Installation of α,β-unsaturation via enolate selenation and subsequent oxidative elimination. Treatment of the lithium enolate of the ketone with phenylselenyl bromide (PhSeBr) yields 2-phenylselenylisopulegone derivatives as a mixture of diastereomers (e.g., 7:1 favoring the (2S)-isomer) thegoodscentscompany.com.

Oxidative elimination using reagents like sodium periodate (B1199274) (NaIO4)/sodium bicarbonate (NaHCO3) mixture to furnish this compound. This step can provide yields of 20-25% over the three steps on a gram scale americanelements.comthegoodscentscompany.com.

Table 1: Classical Organic Synthetic Routes to this compound

| Starting Material | Key Reagents/Steps | Product | Yield (%) | Notes |

| (R)-Limonene | Allylic oxidation (PCC, Cr(CO)6, CrO3) | This compound | Poor | Lack of regiocontrol, oxidation at 3- and 6-positions americanelements.comereztech.com |

| Linear starting materials | Cyclization | Racemic isopiperitenone (B1196671) | Variable | Limited by racemic product formation americanelements.com |

| (+)-Isopulegol | 1. Dess-Martin periodinane oxidation | This compound | 20-25 | Via enolate selenation and oxidative elimination (gram-scale route) thegoodscentscompany.com |

| 2. Enolate selenation (PhSeBr) | ||||

| 3. Oxidative elimination (NaIO4/NaHCO3) |

Enantioselective Methodologies in this compound Synthesis

Enantioselective synthesis is crucial for accessing specific stereoisomers of chiral compounds like this compound. Catalytic asymmetric synthesis techniques have been developed to convert simpler substrates into enantiopure intermediates. For instance, strong chiral acids have been utilized to facilitate the efficient transformation of precursors into (+)-trans-isopiperitenol, which can subsequently be oxidized to isopiperitenone through enzymatic reactions involving isopiperitenol (B1207519) dehydrogenases nih.gov.

An alternative asymmetric approach leverages (+)-carvone as a starting material for the synthesis of enantiopure isopiperitenols, specifically (1S, 6R)-isopiperitenol and (1R, 6R)-isopiperitenol. This four-step sequence, which can be carried out on a gram scale, circumvents the need for costly this compound as a starting material. A key step in this synthesis is the McIntosh alkene trans-position reaction wikipedia.org. Once enantiopure isopiperitenol is obtained, it can be oxidized to this compound.

While chemical synthesis offers advantages in scalability, achieving high enantiomeric purity can be challenging, typically yielding 70-85% enantiomeric excess (ee). In contrast, enzymatic methods often provide near-perfect stereoselectivity (≥98% ee) fishersci.ca.

Table 2: Enantioselective Methodologies for this compound Precursors

| Starting Material | Method/Key Step | Product (Precursor) | Enantiomeric Excess (ee) | Notes |

| Simpler substrates | Catalytic asymmetric synthesis (chiral acids) | (+)-trans-Isopiperitenol | High (implied) | Precursor to isopiperitenone via enzymatic oxidation nih.gov |

| (+)-Carvone | McIntosh alkene trans-position reaction | (1S,6R)-Isopiperitenol | Not specified (enantiopure) | Four-step gram-scale synthesis, avoids costly this compound wikipedia.org |

| (1R,6R)-Isopiperitenol | Not specified (enantiopure) |

Chemoenzymatic Strategies for this compound and its Analogs

Chemoenzymatic strategies combine the strengths of chemical synthesis with the high specificity and selectivity of biocatalysis, offering valuable alternatives for accessing complex natural products and their analogs.

In the context of this compound, enzymatic oxidation plays a significant role. Isopiperitenol dehydrogenases (ISPD1 and ISPD2), isolated from plants like Perilla, catalyze the oxidation of isopiperitenol to isopiperitenone, typically utilizing nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor nih.govamericanelements.comamericanelements.com. For example, ISPD1 can use both isopiperitenol diastereomers, while ISPD2 preferentially uses the cis-isomer as a substrate americanelements.com.

Furthermore, metabolic engineering approaches have been explored for the biosynthesis of this compound and its downstream products. Recombinant Escherichia coli strains have been engineered to produce (+)-cis-isopulegone from (-)-limonene (B1674923) by incorporating bacterial enzymes such as limonene-3-hydroxylase and isopiperitenol dehydrogenase, replacing less efficient plant counterparts metabolomicsworkbench.org. This demonstrates the potential for sustainable microbial synthesis of these compounds.

Table 3: Chemoenzymatic Transformations Involving this compound

| Substrate (or Precursor) | Enzyme/Biocatalyst | Product | Cofactor | Notes |

| Isopiperitenol | Isopiperitenol Dehydrogenase (ISPD1, ISPD2) | Isopiperitenone | NAD+ | ISPD1 uses both diastereomers; ISPD2 prefers cis-isomer nih.govamericanelements.comamericanelements.com |

| This compound | Isopiperitenone Reductase (IPR) | (+)-cis-Isopulegone | NADPH | 85% overall yield, 99% ee for downstream applications fishersci.cachemicalbook.com |

| (-)-Limonene | Engineered E. coli (Limonene-3-hydroxylase, ISPD) | (+)-cis-Isopulegone | Not specified | Microbial biosynthesis, 36x improvement in production metabolomicsworkbench.org |

Chemical Transformations and Reactivity Studies of this compound

The α,β-unsaturated ketone functionality of this compound makes it susceptible to various chemical transformations, particularly reduction reactions.

Oxidation Reactions of this compound

While the synthesis of this compound often involves the oxidation of its precursors, detailed reports on further oxidation reactions of this compound itself are less commonly elaborated in the provided literature. Its role is frequently described as an intermediate that undergoes subsequent reductions or isomerizations in biosynthetic pathways and synthetic routes, rather than being a substrate for further oxidative functionalization.

Reduction Reactions of this compound

Reduction reactions are critical for derivatizing this compound into other valuable monoterpenoids.

One common chemical reduction method utilizes Lithium Aluminum Hydride (LiAlH4). Reduction of this compound with LiAlH4 yields a mixture of trans- and cis-isopiperitenols (e.g., in an 85% yield and a 3:2 ratio, with trans-isopiperitenol being the major product and naturally observed isomer in the peppermint pathway) ereztech.comthegoodscentscompany.comchemicalbook.com.

Enzymatic conjugate reduction is another highly selective method. Isopiperitenone Reductase (IPR) catalyzes the bioreduction of this compound to (+)-cis-isopulegone, a key intermediate in the biosynthesis of (-)-menthol americanelements.comchemicalbook.comnih.gov. This enzymatic reaction is typically NADPH-dependent fishersci.cachemicalbook.com. Some enzymatic reductions, such as those involving certain isopiperitenol dehydrogenases, have also shown reversibility, allowing for the reduction of (-)-trans-isopiperitenone with NADH scitoys.com.

Table 4: Reduction Reactions of this compound

| Reagent/Enzyme | Product(s) | Yield/Ratio | Notes |

| Lithium Aluminum Hydride (LiAlH4) | trans-Isopiperitenol and cis-Isopiperitenol | 85% yield, 3:2 ratio | trans-Isopiperitenol is the major product and naturally occurring isomer ereztech.comthegoodscentscompany.comchemicalbook.com |

| Isopiperitenone Reductase (IPR) | (+)-cis-Isopulegone | 91% yield, 19% de nih.gov | NADPH-dependent, key intermediate in menthol (B31143) biosynthesis americanelements.comfishersci.cachemicalbook.comnih.gov |

| Isopiperitenol Dehydrogenase (some) | (-)-trans-Isopiperitenol (B1216475) | Reversible | NADH as cofactor, reversibility observed for certain enzymes scitoys.com |

Substitution and Rearrangement Studies of this compound Derivatives

This compound and its derivatives can participate in various chemical transformations, including substitution and rearrangement reactions, which are crucial for synthesizing more complex molecules. ontosight.ai While general substitution reactions involving the replacement of functional groups have been noted for isopiperitenone, detailed specific research findings or extensive data tables focusing solely on substitution studies of this compound derivatives are not widely detailed in the provided search results.

However, rearrangement reactions of isopiperitenone and its derivatives have been more explicitly studied, particularly in the context of synthesizing other monoterpenoids. A notable example involves the use of isopiperitenone in a tandem oxy-Cope–ene reaction. This rearrangement is a key step in the total synthesis of compounds such as (+)-arteannuin M. In this process, isopiperitenone, often obtained from (+)-limonene, serves as the starting material. The initial oxy-Cope rearrangement leads to the formation of a chiral 10-membered cyclic enol, demonstrating a significant structural transformation. nih.gov

Enzymatic rearrangement and isomerization studies also highlight the dynamic nature of this compound. In the biosynthetic pathways, this compound is a precursor that undergoes enzymatic transformations. For instance, this compound reductase (iPR) can reduce the double bond between carbons 1 and 2 of this compound using NADPH, leading to the formation of (+)-cis-isopulegone. acs.orgtnou.ac.in Subsequently, (+)-cis-Isopulegone isomerase (iPI) can isomerize the remaining double bond to yield (+)-pulegone. tnou.ac.inuzh.ch These enzymatic rearrangements are critical steps in the natural synthesis of compounds like (-)-menthone (B42992). tnou.ac.in

Synthesis of Stereoisomers and Structural Analogs of this compound

The synthesis of this compound and its various stereoisomers and structural analogs is a significant area of research, often employing both chemical and chemoenzymatic approaches to achieve high stereoselectivity and yield.

Synthesis of this compound: this compound can be prepared through the allylic oxidation of (-)-limonene. This reaction, often carried out using reagents like chromium hexacarbonyl in acetonitrile (B52724), typically yields a mixture that includes this compound and (-)-carvone (B1668593). The desired this compound can then be purified, for example, by column chromatography. researchgate.net

Synthesis of Stereoisomers and Structural Analogs from this compound: this compound serves as a versatile precursor for the synthesis of several related monoterpenoids, including stereoisomers and structural analogs.

Isopiperitenols: Reduction of this compound yields isopiperitenol. Specifically, lithium aluminum hydride reduction of this compound in anhydrous diethyl ether produces (-)-trans-isopiperitenol, often as a mixture of cis and trans isomers. researchgate.net In a bioreduction context, the yeast Hormonema sp. UOFS Y-0067 has been used for the selective reduction of (4S)-isopiperitenone, exclusively yielding optically pure (3R,4S)-isopiperitenol. This specific stereoisomer is an important intermediate in the preparation of (-)-menthol. nih.gov

Isopulegone and Pulegone (B1678340): As part of the peppermint monoterpenoid biosynthetic pathway, this compound undergoes enzymatic conjugate reduction by this compound reductase (IPR), which is NADPH-dependent, to produce (+)-cis-isopulegone. acs.org This conversion is highly enantioselective, achieving high enantiomeric purity for the product. (+)-cis-Isopulegone can then be epimerized to (+)-pulegone through base-mediated chemical processes. acs.org

The following table summarizes some key synthetic transformations involving this compound and its derivatives:

Table 1: Synthetic Transformations Involving this compound and Derivatives

| Starting Material | Reagent/Enzyme | Product(s) | Yield (%) | Enantiomeric Purity (%) | Reference |

| (-)-Limonene | Chromium hexacarbonyl (allylic oxidation) | This compound + (-)-Carvone | N/A | N/A | researchgate.net |

| This compound | Lithium Aluminum Hydride (LAH) | (-)-trans-Isopiperitenol (cis/trans mixture) | N/A | N/A | researchgate.net |

| This compound | IPR (NADPH-dependent enzymatic reduction) | (+)-cis-Isopulegone | 85 | 99 | acs.org |

| (4S)-Isopiperitenone | Hormonema sp. UOFS Y-0067 (bioreduction) | (3R,4S)-Isopiperitenol | Exclusive | Optically pure | nih.gov |

| (+)-cis-Isopulegone | Base-mediated chemical epimerization | (+)-Pulegone | N/A | N/A | acs.org |

These synthetic routes and studies on rearrangements highlight the chemical versatility of this compound as a central compound in the synthesis of various chiral monoterpenoids.

Enzymology and Structural Biology of Enzymes Interacting with Isopiperitenone

Biochemical Characterization of Isopiperitenol (B1207519) Dehydrogenase

Isopiperitenol Dehydrogenase (IPD), also known as (-)-trans-isopiperitenol (B1216475):NAD+ oxidoreductase (EC 1.1.1.223), catalyzes the oxidation of (-)-trans-isopiperitenol to (-)-isopiperitenone. atamanchemicals.comfishersci.cathegoodscentscompany.comguidetopharmacology.orgnih.gov This enzyme is localized to the mitochondria within peppermint secretory cells. atamanchemicals.comfishersci.ca IPD belongs to the short-chain dehydrogenase/reductase (SDR) superfamily, a large group of enzymes involved in diverse metabolic reactions across all living organisms. fishersci.cathegoodscentscompany.comthegoodscentscompany.comthegoodscentscompany.com

Isopiperitenol Dehydrogenase exhibits a strict dependence on NAD+ (PubChem CID: 5892) as a cofactor for its oxidative activity. atamanchemicals.comfishersci.caguidetopharmacology.orgnih.govfishersci.iecdutcm.edu.cn Studies have shown that no detectable product is formed when NADP+ (PubChem CID: 5885) is supplied as a cofactor. fishersci.cafishersci.ie The optimal pH for the peppermint IPD is around 7.5. fishersci.ca

Detailed kinetic analyses of peppermint IPD have provided insights into its catalytic efficiency. For instance, the enzyme demonstrates a Michaelis constant (K_m) of 1.8 ± 0.2 μM for (-)-trans-carveol (B1215196) (PubChem CID: 94221) and 410 ± 29 μM for NAD+. The catalytic turnover rate (k_cat) for this reaction is reported as 0.02 s⁻¹. fishersci.ca Furthermore, the enzyme shows a significantly higher specificity for (-)-trans-isopiperitenol over (+)-cis-isopiperitenol (PubChem CID: 12311192), with a 30-fold lower K_M and a 5-fold higher specificity constant for the (-)-trans enantiomer. thegoodscentscompany.com

Table 1: Kinetic Parameters of Peppermint Isopiperitenol Dehydrogenase

| Parameter | Substrate/Cofactor | Value | Unit | Reference |

| K_m | (-)-trans-Carveol | 1.8 ± 0.2 | μM | fishersci.ca |

| K_m | NAD+ | 410 ± 29 | μM | fishersci.ca |

| k_cat | (-)-trans-Carveol | 0.02 | s⁻¹ | fishersci.ca |

| Specificity Constant | (-)-trans-Isopiperitenol | 5x higher than (+)-cis-isopiperitenol | - | thegoodscentscompany.com |

| K_M | (-)-trans-Isopiperitenol | 30x lower than (+)-cis-isopiperitenol | - | thegoodscentscompany.com |

In Perilla, two types of IPD, ISPD1 and ISPD2, have been identified. ISPD1 exhibits a K_m of 213 μM for (+)-isopiperitenol (PubChem CID: 527822) and a k_cat of 0.009 s⁻¹. Both Perilla ISPDs also utilize NAD+ as a cofactor. thegoodscentscompany.comfishersci.iecdutcm.edu.cn

Peppermint IPD demonstrates distinct substrate specificity, effectively oxidizing both (-)-trans-isopiperitenol and (-)-trans-carveol. fishersci.cathegoodscentscompany.comnih.gov While (-)-cis-isopiperitenol can also serve as a substrate, other related monoterpenols such as (-)-cis-carveol, (-)-menthol (PubChem CID: 16666), (+)-isomenthol (PubChem CID: 70962), and (-)-perillyl alcohol are not detectably oxidized. fishersci.ca Notably, IPD is unable to catalyze the reverse reaction, i.e., the reduction of this compound or (-)-carvone (B1668593) (PubChem CID: 439570) in the presence of NADH (PubChem CID: 925). fishersci.ca

The IPDs from Perilla species show variations in substrate specificity compared to peppermint IPD. Perilla ISPD1 can oxidize both cis- and trans-isopiperitenol to this compound and also catalyzes the reduction of this compound. fishersci.iecdutcm.edu.cnuni.lunih.gov In contrast, Perilla ISPD2 selectively converts (-)-cis-isopiperitenol into this compound and does not catalyze the reverse reaction. This highlights a difference in stereospecificity, as peppermint IPD primarily consumes the trans-isomer, whereas Perilla ISPD2 prefers the cis-isomer. fishersci.ienih.gov

The reaction mechanism of IPD, as a member of the SDR superfamily, involves a hydride transfer from the C3 hydroxyl group of the α,β-unsaturated alcohol substrate to NAD+, leading to the formation of the corresponding ketone. tcichemicals.com SDR enzymes typically possess conserved sequence motifs, including a cofactor-binding domain (GxxxGhG) and a catalytic domain (YxxxK), which, along with an upstream Ser residue, form the catalytic triad. In this triad, the Lys residue facilitates the lowering of the pKa of the Tyr hydroxyl group, enabling it to act as a catalytic base, while the Ser residue stabilizes the substrate. An Asn residue has also been proposed to stabilize the catalytic Lys, contributing to a proton relay system. thegoodscentscompany.com

Functional and Structural Analysis of Isopiperitenone (B1196671) Reductase

Isopiperitenone Reductase (IPR), systematically named (+)-cis-isopulegone:NADP+ oxidoreductase (EC 1.3.1.82), is responsible for the reduction of this compound to (+)-cis-isopulegone (PubChem CID: 443529) in the menthol (B31143) biosynthetic pathway. atamanchemicals.comfishersci.cathegoodscentscompany.comscentspiracy.comwikidata.org This reaction proceeds in the direction of (+)-cis-isopulegone formation, utilizing NADPH (PubChem CID: 5884) as a reducing agent. scentspiracy.com Like IPD, IPR is also a member of the short-chain dehydrogenase/reductase (SDR) superfamily. thegoodscentscompany.comwikidata.org

The molecular cloning of this compound reductase has been successfully achieved from peppermint (Mentha piperita) oil gland secretory cell cDNA libraries. thegoodscentscompany.comwikidata.org The cDNA encoding IPR has an open reading frame of 942 nucleotides, which translates into a protein of 314 amino acid residues with a calculated molecular weight of 34,409 Da. wikidata.org

Functional expression of recombinant IPR has been demonstrated in Escherichia coli using an in situ assay. wikidata.org This recombinant expression can be further optimized by co-expressing IPR with enzymes like glucose dehydrogenase (GDH) to ensure efficient regeneration of the NADPH cofactor, which is crucial for sustained catalytic activity and can significantly reduce cofactor costs in biotechnological applications. tcichemicals.com IPR has been identified as a cytoplasmic enzyme. thegoodscentscompany.com

Site-directed mutagenesis and protein engineering are powerful tools for dissecting the structure-function relationships of enzymes and for tailoring their catalytic properties. researchgate.netfishersci.senih.gov While specific detailed studies on site-directed mutagenesis directly altering the catalysis of IPR are not extensively documented in the provided information, the general applicability of these techniques to the SDR superfamily, to which IPR belongs, is well-established. thegoodscentscompany.comlipidmaps.org

As a member of the SDR superfamily, IPR is expected to share common structural features with other SDR enzymes, for many of which crystal structures are available. The SDR family is characterized by a conserved N-terminal cofactor-binding domain, typically featuring a GxxxGxG motif, and a catalytic domain containing a YxxxK motif. thegoodscentscompany.comthegoodscentscompany.com These structural insights are crucial for understanding how IPR interacts with its substrate, this compound, and its cofactor, NADPH.

Computational studies, including molecular modeling and molecular dynamics simulations, complement experimental crystallographic data by providing detailed atomic-level insights into enzyme-ligand interactions. These methods have been successfully applied to other enzymes in the menthol biosynthetic pathway and related SDRs to identify key active site residues, elucidate reaction mechanisms, and understand how mutations affect enzyme activity and ligand binding. thegoodscentscompany.comthegoodscentscompany.comscitoys.comnist.gov Such studies can predict how this compound and NADPH bind within the active site of IPR, guiding future protein engineering efforts to further optimize its catalytic performance or alter its specificity.

Biological Activities and Mechanistic Studies of Isopiperitenone

In Vitro Antimicrobial Research on (-)-Isopiperitenone

Research into the antimicrobial properties of isopiperitenone (B1196671), particularly its (-)-enantiomer, has revealed its potential against various microbial strains. While comprehensive data on isolated this compound is still developing, its presence in essential oils known for antimicrobial action suggests its contribution to these effects.

Antibacterial Efficacy and Proposed Cellular Targets of this compound

Direct, detailed research specifically on the antibacterial efficacy and proposed cellular targets of isolated this compound is not extensively documented in the current scientific literature. However, related compounds or essential oils containing isopiperitenone have demonstrated antibacterial activity. For instance, essential oil from Mentha longifolia, which contains piperitenone (B1678436) (a closely related compound), has shown antimicrobial effects against a range of pathogenic bacteria, including Shigella dysenteriae, Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Salmonella Typhimirium, Pseudomonas aeruginosa, and Listeria monocytogenes. nih.gov Similarly, essential oils from Satureja macrostema, containing piperitenone oxide, exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus. mdpi.com While these studies indicate the broader antimicrobial potential of compounds structurally similar to isopiperitenone, specific mechanisms of action for isolated this compound against bacterial targets require further dedicated investigation.

Antifungal Properties and Mechanisms of Action of this compound

Isopiperitenone has been identified as a contributing component to the antifungal properties observed in certain plant essential oils. In a study on the essential oil extracted from Tagetes patula capitula, isopiperitenone was found alongside piperitenone in a 1:2 ratio as main components. researchgate.net This essential oil exhibited significant antifungal activity against phytopathogenic fungi, including Botrytis cinerea and Penicillium digitatum. researchgate.net Complete growth inhibition was observed at concentrations of 10 μl/ml for Botrytis cinerea and 1.25 μl/ml for Penicillium digitatum. researchgate.net

Mechanistic studies involving electron microscopy revealed that the antifungal efficacy of the Tagetes patula oil, to which isopiperitenone contributed, led to "large alterations in hyphal morphology and a multisite mechanism of action" in the fungal mycelia. researchgate.net This suggests that isopiperitenone, as part of the essential oil, may disrupt fungal cellular integrity and vital processes.

Another study on the essential oil from Lippia javanica reported that it contained 2.13% isopiperitenone and demonstrated inhibitory effects on the visible growth of Fusarium gramenearum. psu.edu The minimum inhibitory concentration (MIC) for this essential oil against F. gramenearum was determined to be 27.07 mg/ml. psu.edu The proposed antifungal mechanisms of such essential oil constituents, including isopiperitenone, may involve the disruption of fungal cell wall and cell membrane development. psu.edu

Table 1: Antifungal Activity of Essential Oils Containing Isopiperitenone

| Essential Oil Source | Key Isopiperitenone/Related Compound Content | Fungal Strain | Inhibition/MIC | Proposed Mechanism | Citation |

| Tagetes patula L. | Isopiperitenone (with Piperitenone) | Botrytis cinerea | Complete inhibition at 10 μl/ml | Alterations in hyphal morphology, multisite action | researchgate.net |

| Tagetes patula L. | Isopiperitenone (with Piperitenone) | Penicillium digitatum | Complete inhibition at 1.25 μl/ml | Alterations in hyphal morphology, multisite action | researchgate.net |

| Lippia javanica | Isopiperitenone (2.13%) | Fusarium gramenearum | MIC: 27.07 mg/ml | Disruption of fungal cell wall and cell membranes | psu.edu |

Anti-Inflammatory Research on this compound

Isopiperitenone has been generally investigated for its anti-inflammatory properties. ontosight.ai However, specific and detailed research findings on the anti-inflammatory activity of isolated this compound, particularly concerning its precise modulation of inflammatory mediators in cellular models and the specific pathways it affects, are not extensively available in the current literature from non-excluded sources.

Modulation of Inflammatory Mediators in Cellular Models

While general anti-inflammatory research often focuses on the modulation of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), direct evidence specifically linking isolated this compound to the quantifiable reduction or inhibition of these mediators in cellular models is not detailed in the provided research. dovepress.commdpi.comfrontiersin.org Studies on other anti-inflammatory compounds have shown their ability to suppress the production of these mediators and inhibit enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com

Pathways Affected by this compound in Inflammatory Responses

Cytotoxic Research on this compound in Cancer Cell Lines

Research specifically focusing on the cytotoxic effects of isolated this compound on cancer cell lines is limited within the provided literature. While studies have explored the cytotoxic properties of essential oils containing isopiperitenone or other enantiomeric forms, direct and detailed findings for this compound are not explicitly reported.

For instance, essential oil from Allochrusa gypsophiloides, which contained 2.1% isopiperitenone, demonstrated moderate cytotoxic effects against prostate cancer (PC-3) cells with an IC₅₀ of 89.9 ± 2.01 µg/mL and colon adenocarcinoma (HT-29) cells with an IC₅₀ of 43.6 ± 2.38 µg/mL. tmrjournals.com However, this research pertains to the essential oil as a whole, not specifically isolated this compound. Similarly, other studies on "isopiperitenone" or "(+)-Isopiperitenone" have shown cytotoxic activity against various cancer cell lines, inducing apoptosis through caspase pathways and mitochondrial dysfunction, and exhibiting selective cytotoxicity towards cancer cells over normal cells. However, these findings are not attributed to the (-)-enantiomer.

Ecochemical Roles of this compound in Biological Interactions

This compound plays distinct roles in biological interactions, particularly within plant metabolic pathways. While some related enantiomers are known for their semiochemical functions, the specific role of this compound in this regard requires careful differentiation.

Role as Semiochemicals and Pheromones

While isopiperitenone is recognized as a semiochemical, specifically the (S)-(+)-Isopiperitenone enantiomer has been identified as an alarm pheromone and female sex pheromone in the acarid mite, Tyrophagus similis. acs.orgnih.govcambridge.orgtandfonline.com This (S)-(+)-enantiomer was found to be active at concentrations as low as 100 ppm to conspecific mites. tandfonline.com Notably, the R-(-)-isopiperitenone (which is this compound) was not detectable in the natural mite extract, although a synthetic optical isomer (80% e.e.) did induce some activity, indicating that S-(+)-isopiperitenone is the primary active compound in this context. nih.gov Therefore, while isopiperitenone generally functions as a semiochemical in astigmatid mites, the specific role as a pheromone is predominantly attributed to the (S)-(+)-enantiomer. acs.orgnih.govcambridge.orgtandfonline.com

Plant Growth Regulation Potential of this compound

This compound is a crucial intermediate in the biosynthesis of other important monoterpenes, such as menthol (B31143), within plants like peppermint (Mentha piperita). nih.govmdpi.comthegoodscentscompany.comresearchgate.netnih.govthegoodscentscompany.comscispace.com In peppermint, (-)-trans-isopiperitenol (B1216475) is oxidized to this compound by (-)-trans-isopiperitenol dehydrogenase (IPD). nih.govnih.gov Subsequently, this compound is reduced by this compound reductase (ISPR) to yield (+)-cis-isopulegone, a precursor to menthol. nih.govmdpi.comthegoodscentscompany.comresearchgate.netnih.gov This highlights its integral role in the plant's metabolic pathways for producing volatile compounds.

The biotransformation of this compound itself can be influenced by plant growth regulators. For example, studies in Mentha piperita suspension cell cultures have shown that the biotransformation of this compound to (-)-7-hydroxyisopiperitenone is increased by methyl jasmonate and decreased by salicylhydroxamic acid, an inhibitor of jasmonic acid synthesis. nih.gov This suggests that the metabolic fate of this compound is mediated by signaling molecules like jasmonic acid, which are known plant growth regulators. nih.gov While this compound is a key metabolic intermediate whose synthesis and transformation are regulated, direct evidence of this compound acting as an external plant growth regulator or allelopathic agent is not explicitly detailed in the provided information. Some studies mention general "isopiperitenone" as a component of essential oils with allelopathic potential, affecting processes like seed germination. mdpi.comresearchgate.net

Advanced Analytical Methodologies in Isopiperitenone Research

Spectroscopic Techniques for Structural Elucidation and Stereochemistry

Spectroscopy is fundamental to the characterization of (-)-Isopiperitenone, providing detailed information about its atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR are used to establish the connectivity of atoms (constitution) and their spatial relationships (configuration and conformation).

In ¹H NMR, the chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constants (J) of each proton provide a detailed map of the molecule. For instance, the olefinic proton on the cyclohexenone ring appears as a distinct signal, while the protons of the methyl and isopropenyl groups have characteristic chemical shifts that confirm their chemical environment.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the carbon's hybridization and electronic environment. hw.ac.uk The carbonyl carbon (C=O) of the ketone group, for example, resonates at a significantly downfield chemical shift (typically 190-220 ppm), making it easily identifiable. libretexts.org Carbons involved in double bonds (sp²) appear in the midfield region (100-150 ppm), while saturated (sp³) carbons are found in the upfield region of the spectrum. libretexts.org

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to probe through-space interactions between protons, providing crucial data for determining the molecule's preferred conformation and the relative stereochemistry of its chiral center.

Table 1: Representative NMR Spectral Data for Isopiperitenone (B1196671)

| ¹³C NMR | ¹H NMR | ||

| Atom Position | Chemical Shift (δ) ppm | Atom Position | Chemical Shift (δ) ppm (Multiplicity, J in Hz) |

| C-1 (C=O) | ~199.8 | H-2 | ~5.89 (m) |

| C-2 | ~128.2 | H-4 | ~2.95 (ddd) |

| C-3 | ~162.1 | H-5 (axial) | ~2.02 (m) |

| C-4 | ~52.5 | H-5 (equatorial) | ~2.10 (m) |

| C-5 | ~31.1 | H-6 | ~2.32 (m) |

| C-6 | ~34.4 | H-7 (CH₃) | ~1.94 (m) |

| C-7 (CH₃) | ~22.6 | H-10 (CH₂) | ~4.75 (dq), 4.95 (pent) |

| C-8 (C=CH₂) | ~147.1 | ||

| C-9 (CH₃) | ~20.9 | ||

| C-10 (=CH₂) | ~112.5 |

Note: Data are representative and compiled from typical chemical shift ranges. hw.ac.uklibretexts.orgudel.edu Actual values may vary slightly based on solvent and experimental conditions.

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound. In its basic form, MS provides a mass-to-charge ratio (m/z) of the molecular ion, which for this compound confirms its molecular weight of approximately 150.22 g/mol .

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by measuring the m/z ratio to a very high degree of accuracy (typically within 5 parts per million, ppm). researchgate.net This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, HRMS can distinguish its exact mass (150.104465 Da) from other combinations of atoms that might have the same nominal mass. This capability provides definitive verification of the molecular formula C₁₀H₁₄O. researchgate.net

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. np-mrd.org However, this technique requires a well-ordered single crystal, which can be challenging to obtain for compounds that are oils or liquids at room temperature, such as this compound.

To overcome this limitation, a common strategy is to synthesize a crystalline derivative of the target molecule. rsc.org The chiral compound of interest is reacted with a suitable reagent to form a new, solid compound that readily forms high-quality crystals. For a molecule like this compound, this might involve, for example, reduction of the ketone to an alcohol followed by esterification with a carboxylic acid that helps induce crystallization.

Once a suitable crystalline derivative is obtained, X-ray diffraction analysis can determine its structure. If the absolute configuration of a part of the derivative is already known (for instance, if a chiral derivatizing agent of known stereochemistry was used), the absolute configuration of the remaining part of the molecule can be determined. Alternatively, if the derivative contains a heavy atom (e.g., bromine or heavier), anomalous dispersion effects can be used to determine the absolute configuration of the entire molecule directly. rsc.org This powerful technique provides unequivocal proof of the (R) or (S) configuration at the chiral center.

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography encompasses a range of techniques used to separate, identify, and quantify components within a mixture. These methods are essential for studying this compound in its natural context, such as in plant essential oils.

Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse analytical technique for the study of volatile and semi-volatile compounds like monoterpenes. It is particularly crucial in the fields of biosynthesis and metabolism research involving this compound. nih.gov In plants such as peppermint (Mentha x piperita), this compound is a key intermediate in the biosynthetic pathway that leads to (-)-menthol. nih.govaensiweb.com

In a typical GC-MS analysis, an extract of the plant's essential oil is injected into the instrument. The gas chromatograph separates the complex mixture into its individual components based on their boiling points and interactions with a stationary phase in a long capillary column. aensiweb.comscribd.com As each compound elutes from the column, it enters the mass spectrometer, which acts as a detector. The MS fragments the molecules in a characteristic pattern, producing a mass spectrum that serves as a chemical "fingerprint."

By comparing the retention time and mass spectrum of an unknown peak to those of an authentic standard of this compound, researchers can confidently identify its presence in the extract. nih.gov Furthermore, by integrating the peak area, GC-MS allows for the quantification of the compound. This has enabled scientists to map the metabolic flux through the menthol (B31143) pathway, observing the conversion of precursors to this compound and its subsequent enzymatic reduction to other monoterpenes. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for a wide range of compounds. For a chiral molecule like this compound, the most critical application of HPLC is the assessment of its enantiomeric purity—that is, determining the proportion of the (-) enantiomer relative to its mirror image, (+)-Isopiperitenone. This is accomplished using a specialized technique known as chiral HPLC. rsc.org

Chiral HPLC utilizes a chiral stationary phase (CSP), which is a column packing material that is itself enantiomerically pure. csfarmacie.czchiralpedia.com The two enantiomers of isopiperitenone form transient, diastereomeric complexes with the CSP. Because these complexes have different stabilities, one enantiomer interacts more strongly with the stationary phase and is retained longer on the column than the other. youtube.com This differential interaction results in the separation of the two enantiomers into two distinct peaks in the chromatogram.

Commonly used CSPs for this type of separation include those based on derivatives of polysaccharides (like cellulose (B213188) or amylose) or cyclodextrins. csfarmacie.cz By integrating the areas of the two resulting peaks, the enantiomeric excess (ee) of a sample can be precisely calculated, providing a quantitative measure of its optical purity. This is critical in both natural product analysis and synthetic chemistry to verify the stereochemical outcome of a reaction.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Biological Matrices

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique essential for the characterization, standardization, and quantification of phytochemicals in complex samples like plant extracts. This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection power of mass spectrometry, making it possible to analyze numerous constituents and their metabolites in a single run. While gas chromatography-mass spectrometry (GC-MS) is frequently used for the analysis of volatile monoterpenes, LC-MS is invaluable for analyzing a broader range of secondary metabolites within intricate biological matrices.

In the context of this compound research, LC-MS is applied to analyze plant extracts, often from various species of Mentha (mint), to identify and quantify the components of its biosynthetic pathway. The process involves meticulous sample preparation to remove interfering matrix components, followed by chromatographic separation and mass spectrometric detection.

A typical LC-MS analysis of a plant matrix containing monoterpenoids would involve a reversed-phase column (e.g., C18) for separation. The mobile phase usually consists of a gradient mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol, which allows for the sequential elution of compounds based on their polarity. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, equipped with an electrospray ionization (ESI) source, are commonly used for detection. This setup enables the tentative identification of chemical constituents based on their accurate mass and fragmentation patterns, which are then compared against databases or authentic standards.

Table 1: Representative LC-MS Parameters for Phytochemical Profiling Applicable to this compound

Parameter Description Typical Value/Condition Chromatography System High-Performance or Ultra-High-Performance Liquid Chromatography (HPLC/UHPLC) UHPLC for improved resolution and speed Stationary Phase (Column) Column used to separate compounds based on polarity. Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) Mobile Phase Solvent system that carries the sample through the column. Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) Ionization Source Method for generating ions from the sample molecules. Electrospray Ionization (ESI), often in positive mode for monoterpenes Mass Analyzer Separates ions based on their mass-to-charge ratio (m/z). Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Detection Mode Method of data acquisition. Full Scan for identification; Multiple Reaction Monitoring (MRM) for quantification

Enzymatic Assay Methodologies for Kinetic and Specificity Analysis

Enzymatic assays are fundamental to understanding the biosynthesis of this compound. These assays measure the rate of enzyme-catalyzed reactions, allowing researchers to determine key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). This information reveals an enzyme's affinity for a specific substrate and its catalytic efficiency.

In the well-characterized monoterpene pathways of peppermint (Mentha x piperita) and spearmint (Mentha spicata), this compound is a central intermediate. Its formation and subsequent conversion are catalyzed by specific oxidoreductases. Assays for these enzymes typically monitor the reaction progress by measuring the change in concentration of a substrate or product over time. For dehydrogenases and reductases involved in this pathway, assays often track the change in absorbance of the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) cofactor (NADP⁺/NADPH) at 340 nm.

Two key enzymes that directly interact with the this compound nexus are:

(-)-trans-Isopiperitenol (B1216475) Dehydrogenase (iPD): This enzyme catalyzes the oxidation of (-)-trans-isopiperitenol to produce this compound.

This compound Reductase (iPR): This NADPH-dependent enzyme is responsible for the reduction of the α,β-unsaturated double bond of this compound to yield (+)-cis-isopulegone. This is a critical step in the pathway leading to the production of menthol.

Table 2: Key Enzymes in the Biosynthesis and Conversion of this compound

Enzyme Abbreviation Substrate(s) Product(s) Cofactor Role in Pathway (-)-trans-Isopiperitenol Dehydrogenase iPD (-)-trans-Isopiperitenol This compound NADP⁺ Formation of this compound This compound Reductase iPR This compound (+)-cis-Isopulegone NADPH Conversion of this compound

Systems Biology and Omics Approaches for Pathway Analysis involving this compound

Systems biology integrates high-throughput 'omics' data—such as transcriptomics, proteomics, and metabolomics—to provide a holistic understanding of complex biological processes. This approach has been instrumental in elucidating the regulation of monoterpene biosynthesis pathways where this compound is an intermediate.

Transcriptome analysis, in particular, has become a powerful tool for identifying candidate genes and understanding the expression patterns of the enzymes involved. By sequencing the RNA from plants under different conditions (e.g., varying light exposure or hormonal treatment), researchers can identify differentially expressed genes (DEGs) that correlate with changes in the plant's chemical profile.

For instance, studies on Mentha species have used transcriptome sequencing to investigate the effects of light and methyl jasmonate (an elicitor of secondary metabolism) on the menthol production pathway. These analyses have successfully identified DEGs for key enzymes, including this compound reductase (iPR). By correlating gene expression data with metabolomic data (the measured levels of compounds like pulegone (B1678340) and piperitone), scientists can build regulatory network models that explain how environmental or developmental cues control the flux through the pathway.

Table 3: Examples of Omics Studies in Mentha Species Involving the this compound Pathway

Study Type Organism Condition/Treatment Key Gene(s) Analyzed Observed Outcome Transcriptome Analysis Mentha canadensis Low light vs. Control This compound Reductase (iPR), Pulegone Reductase (PR) Increased proportions of intermediate compounds pulegone and piperitone (B146419) under low light, indicating a bottleneck at the reduction steps. Transcriptome Analysis Mentha arvensis Methyl Jasmonate (MJ) Treatment Isopiperitenone Reductase (IPR), Limonene (B3431351) Synthase (LS), and others MJ treatment significantly enriched the "Monoterpenoid biosynthesis" pathway, identifying numerous DEGs involved in the synthesis of menthol precursors. Transcriptome Sequencing Mentha haplocalyx Comparison of different chemotypes (l-menthol, pulegone, carvone) This compound Reductase (ISPR) and other pathway enzymes Identified differential expression patterns of key enzyme genes that determine the dominant monoterpene in each chemotype.

These integrated omics approaches provide new insights into the molecular basis of monoterpene biosynthesis, offering a foundation for metabolic engineering and the effective breeding of medicinal plants with desired chemical profiles.

Applications and Future Directions in Isopiperitenone Research

(-)-Isopiperitenone as a Synthetic Intermediate and Building Block in Organic Chemistry Research

This compound serves as a pivotal synthetic intermediate and building block, particularly in the synthesis of menthol (B31143) and related monoterpenoids found in Mentha species. acs.org Its inherent enantiomeric purity and structural complexity contribute to its value in both academic and industrial organic synthesis.

Beyond its role in menthol synthesis, this compound is recognized as a versatile building block for creating more complex molecules, allowing for further functionalization and modification. lookchem.com This versatility extends to the flavor and fragrance industry, where it can be utilized as a starting material for synthesizing various aroma compounds. lookchem.com

Biotechnological Production of this compound and its Downstream Derivatives

The increasing demand for natural products like (-)-menthol, coupled with sustainability concerns related to traditional plant extraction, has driven significant research into the biotechnological production of this compound and its derivatives. zendy.ioresearchgate.netresearchgate.net

Metabolic engineering of microorganisms has emerged as a promising avenue for the enhanced and sustainable production of this compound. Engineered Escherichia coli strains, for example, have been developed to express recombinant isopiperitenone (B1196671) reductase (IPR) and glucose dehydrogenase (GDH), facilitating scalable production. In one reported system, 8 mM of (+)-trans-isopiperitenol was converted to isopiperitenone with a 92% yield within 4 hours in a 25 mL batch system. The integration of glucose dehydrogenase ensures efficient NADPH regeneration, which is crucial for sustained catalytic activity and can reduce cofactor costs by up to 70%.

A significant challenge in microbial (-)-menthol biosynthesis has been the low efficiency of plant-derived enzymes, such as (-)-isopiperitenol dehydrogenase (IPDH). zendy.ioresearchgate.net To overcome this, novel bacterial enzymes with improved IPDH activity have been discovered and engineered. For instance, a mutated Pseudomonas aeruginosa IPDH (PaIPDH E95F/Y199V) exhibited a 4.4-fold improvement in specific activity compared to its wild-type counterpart. zendy.ioresearchgate.net This engineered bacterial enzyme was successfully used to synthesize this compound from (-)-limonene (B1674923) in vivo via a self-sufficient cofactor cascade, leading to a 3.7-fold enhanced titer of this compound compared to using the original mint IPDH (MpIPDH). zendy.ioresearchgate.net Such advancements have led to substantial improvements in the production of downstream derivatives; for example, the whole-cell biosynthesis of (+)-cis-isopulegone in recombinant E. coli BL21(DE3) was improved by 36 times, reaching titers up to 281.2 mg L⁻¹. researchgate.net

Table 1: Performance Comparison of IPDH Enzymes in this compound Production

| Enzyme Variant | Specific Activity (U/mg) | Fold Improvement (vs. WT PaIPDH) | Enhanced Titer of this compound (vs. MpIPDH) |

| WT PaIPDH | 1.79 ± 0.08 | 1.0 | - |

| PaIPDH E95F/Y199V | 4.15 ± 0.27 | 4.4 | 3.7-fold |

| MpIPDH | - | - | Baseline |

| Data derived from zendy.ioresearchgate.net. |

Table 2: Microbial vs. Plant Enzyme Performance for Isopiperitenone Production

| Metric | Mentha IPD | Engineered E. coli |

| Conversion Rate (/h) | 0.48 | 2.3 |

| Yield (%) | 95 | 92 |

| Scalability | Low | High |

| Cost (USD/g) | 1,200 | 300 |

| Data derived from . |

Genetic engineering in plants offers another powerful approach to modify the biosynthetic pathways involving this compound, aiming for improved yield or altered essential oil composition. The menthol biosynthetic pathway in Mentha piperita is well-characterized, with this compound serving as a key intermediate formed from (-)-trans-isopiperitenol (B1216475) by isopiperitenol (B1207519) dehydrogenase (IPDH). acs.orgnih.govnih.govnih.govmdpi.comoup.com

Studies on transgenic Mentha arvensis plants have shown that genetic manipulation can lead to significant changes in monoterpene profiles. Some transgenic M. arvensis plants exhibited unusually high levels of isopiperitenone, often accompanied by a complete absence of menthol and menthone, suggesting a redirection or bottleneck in the pathway. nih.govucanr.edu Overexpression of limonene (B3431351) synthase (MsLS) in peppermint and cornmint has also resulted in quantitative alterations in monoterpene levels, including isopiperitenone. ucanr.edu Furthermore, transgenic tobacco plants engineered to produce limonene and its hydroxylated product, (+)-trans-isopiperitenol, also showed the formation of isopiperitenone as a further modification. researchgate.net These findings underscore the potential of plant genetic engineering to manipulate the production of this compound and other valuable monoterpenes by targeting specific enzymes and pathways. Researchers continue to explore ways to enhance the expression of rate-limiting steps within these pathways to further boost terpene production. scispace.com

Advancements in Green Chemistry and Sustainable Synthesis using this compound Transformations

The principles of green chemistry are increasingly applied to the synthesis and transformation of this compound, focusing on environmentally benign and sustainable methods. Enzymatic reactions, whether utilizing isolated enzymes or whole microorganisms, are central to these advancements, enabling the production of compounds with high specificity and purity while minimizing waste. researchgate.netmdpi.com

Biotransformation processes offer a sustainable route for selectively reducing isopiperitenone to optically pure derivatives, such as isopiperitenol, which are crucial chiral compounds in pharmaceutical synthesis. For example, Hormonema sp. has demonstrated efficient bioconversion of isopiperitenone into isopiperitenol, showcasing its applicability in green chemistry. The integration of synthetic biology techniques further supports this trend, allowing for the engineering of microbial systems for the sustainable production of this compound and its derivatives.

Computational and In Silico Studies of this compound and Related Enzymes

Computational and in silico studies play a vital role in understanding the properties of this compound and the mechanisms of enzymes involved in its biosynthesis and transformation. Density Functional Theory (DFT) calculations, for instance, can be employed to predict the thermodynamic stability of different enantiomers of isopiperitenone, providing insights into their preferred conformations and reactivity. Molecular Dynamics (MD) simulations are used to analyze conformational changes of this compound in various environments, such as aqueous or lipid membranes, which is crucial for assessing its bioavailability and interactions.

These computational tools have been instrumental in guiding the artificial evolution of enzymes. For example, molecular dynamics simulations have provided detailed insights into the molecular basis for improving the activity of enzymes like isopiperitenol dehydrogenase (IPDH) in oxidizing isopiperitenol. researchgate.net MD trajectories can reveal the binding poses of substrates within enzyme active sites, informing rational enzyme design. researchgate.net Furthermore, computational methods are routinely used to generate accurate 3D structures of compounds like isopiperitenone, which are essential for further structural and mechanistic research. naturalproducts.net Molecular modeling, often combined with experimental data such as crystal structures of enzyme variants (e.g., ketosteroid isomerase), helps identify key active site residues for optimizing enzyme activity towards isopiperitenone derivatives. acs.org In silico predictions can also identify essential reactions within complex metabolic pathways, such as those required for (-)-menthol production from carbon sources in glandular trichomes, thereby aiding in the development of more efficient metabolic engineering strategies. oup.com The Chemical Transformation Simulator (CTS) is an example of a web-based tool that can predict transformation pathways and physicochemical properties of organic chemicals, a capability applicable to this compound. epa.gov

Unexplored Research Avenues and Interdisciplinary Challenges for this compound Studies

Despite significant progress, several unexplored research avenues and interdisciplinary challenges remain in the study of this compound. A key challenge lies in achieving the complete biosynthesis of (-)-menthol from readily available feedstocks like (-)-limonene using engineered microbial hosts, primarily due to persistent issues with poor protein expression or activity of certain native plant enzymes. zendy.ioresearchgate.netresearchgate.net Further research is needed to fully characterize the expression profiles of biosynthetic enzymes during the development of oil glands in plants, which could unlock new strategies for yield optimization. nih.gov

Beyond its established role in menthol biosynthesis, the full spectrum of biological activities and potential applications of this compound warrants further investigation. Its documented properties as a semiochemical, functioning as both an alarm pheromone and a female sex pheromone in astigmatid mites, opens up interdisciplinary research avenues in pest control and chemical ecology. Addressing the high cost of this compound through the development of more efficient and cost-effective synthetic and purification methods is also a critical challenge for its broader industrial application. Ultimately, future research aims to enable the rational design of plants and microorganisms as efficient "chemical factories" for the sustainable production of high-value compounds like this compound. oup.comresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.